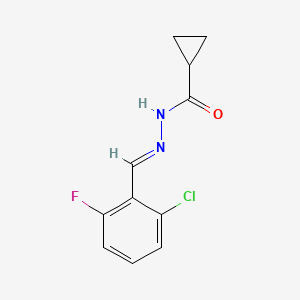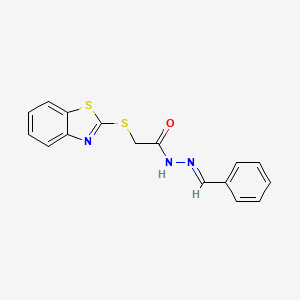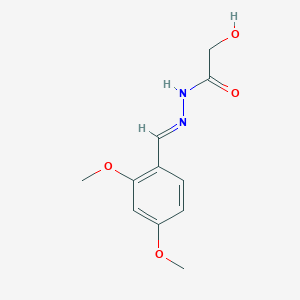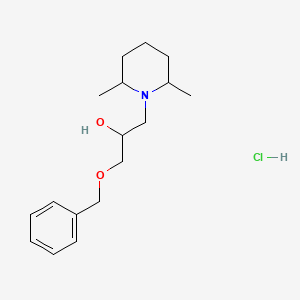
N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide
Descripción general
Descripción
N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide, also known as CPCC, is a novel compound with potential applications in scientific research. CPCC belongs to the class of hydrazide compounds and has shown promising results in various studies due to its unique chemical structure and potential for biological activity.
Mecanismo De Acción
The mechanism of action of N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide is not fully understood. However, it is believed that N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide interacts with specific cellular targets, leading to changes in cellular signaling pathways. This, in turn, can lead to changes in cellular behavior, such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide has been shown to have significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo models. N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide has also been shown to modulate the immune response and has potential applications in the treatment of autoimmune diseases. Additionally, N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide has been found to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide is its unique chemical structure, which makes it a promising compound for scientific research. N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide has shown significant biological activity, and its potential applications in various fields make it an attractive compound for further study. However, one limitation of N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide. One potential direction is the further investigation of its potential applications in cancer research. N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide has shown promising results in inhibiting the growth of cancer cells, and further studies could lead to the development of new cancer therapies. Another direction for future research is the study of N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide's potential applications in neurobiology. N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide has been found to have neuroprotective effects, and further studies could lead to the development of new treatments for neurodegenerative diseases. Finally, the study of N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide's potential applications in immunology could lead to the development of new treatments for autoimmune diseases.
Aplicaciones Científicas De Investigación
N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide has been studied extensively for its potential applications in scientific research. It has been shown to have significant biological activity and has been tested in various in vitro and in vivo models. N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide has been found to have potential applications in the fields of cancer research, neurobiology, and immunology.
Propiedades
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN2O/c12-9-2-1-3-10(13)8(9)6-14-15-11(16)7-4-5-7/h1-3,6-7H,4-5H2,(H,15,16)/b14-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQYVHWXWKICAW-MKMNVTDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NN=CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)N/N=C/C2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671935 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]cyclopropanecarbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-2-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B3866074.png)

![2-(4-morpholinyl)-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3866084.png)
![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}nicotinohydrazide](/img/structure/B3866088.png)
![methyl {4-[2-({(5-chloro-2-methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}acetyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B3866101.png)
![(2-methoxy-1-methylethyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B3866104.png)
![N-[1,1-dimethyl-2-(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]-4-methoxyaniline](/img/structure/B3866109.png)
![N'-(3-bromo-4-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3866115.png)

![N'-[(5-methyl-2-furyl)methylene]cyclopropanecarbohydrazide](/img/structure/B3866137.png)
![N-{2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B3866143.png)


![isonicotinaldehyde O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3866178.png)